Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride
Overview
Description
Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Scientific Research Applications
Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with an appropriate epoxide to form the hydroxypropoxy intermediate. This intermediate is then esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: An antihistamine with a similar piperazine structure.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for histamine receptors.
Piperazine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields .
Properties
IUPAC Name |
methyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4.2ClH/c1-27-21(26)16-5-7-20(8-6-16)28-15-19(25)14-23-9-11-24(12-10-23)18-4-2-3-17(22)13-18;;/h2-8,13,19,25H,9-12,14-15H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQINCWMNSSIME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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